4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide
描述
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide, also known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of the oncogenic protein BRAF.
作用机制
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide works by inhibiting the activity of the MAPK pathway, which is a signaling pathway that is commonly activated in cancer cells. Specifically, this compound targets the protein BRAF, which is commonly mutated in several types of cancer. By inhibiting the activity of BRAF, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of the MAPK pathway in cancer cells, leading to decreased cell proliferation and increased sensitivity to chemotherapy.
实验室实验的优点和局限性
One advantage of using 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is its specificity for the BRAF protein. This allows researchers to specifically target the MAPK pathway in cancer cells without affecting normal cells. However, one limitation of using this compound is its potential toxicity, which may limit its use in clinical settings.
未来方向
There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new combination therapies that include this compound. Another area of interest is the development of new formulations of this compound that may improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential use in other types of cancer.
科学研究应用
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide has been studied extensively for its potential use in cancer therapy. It has been shown to be effective in inhibiting the activity of the oncogenic protein BRAF, which is commonly mutated in several types of cancer, including melanoma and colorectal cancer. This compound has also been shown to be effective in combination with other cancer therapies, including MEK inhibitors and chemotherapy.
属性
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-14-3-8-18(25(27)28)13-20(14)23-21(26)15-4-9-17(10-5-15)24(2)31(29,30)19-11-6-16(22)7-12-19/h3-13H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREOAGFTHVSCQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。